molecular formula C18H21NO3 B2877921 (2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid CAS No. 2173637-68-6

(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B2877921
CAS No.: 2173637-68-6
M. Wt: 299.37
InChI Key: FPWLRXSTNSAXQT-OCARLFBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid (hereafter referred to as Compound A) is a stereospecific heterocyclic molecule featuring an octahydroindole backbone substituted with a cinnamoyl group [(2E)-3-phenylprop-2-enoyl] at the N1 position and a carboxylic acid moiety at the C2 position. Its molecular formula is C₁₈H₂₁NO₃, with a molecular weight of 299.37 g/mol (calculated from substituents in ).

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(E)-3-phenylprop-2-enoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-17(11-10-13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)12-16(19)18(21)22/h1-3,6-7,10-11,14-16H,4-5,8-9,12H2,(H,21,22)/b11-10+/t14-,15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWLRXSTNSAXQT-OCARLFBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C=CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)/C=C/C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid, with the CAS number 2173637-68-6 and a molecular formula of C18H21NO3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various diseases, and structure-activity relationships.

PropertyValue
Molecular FormulaC18H21NO3
Molar Mass299.36 g/mol
CAS Number2173637-68-6

Recent studies have highlighted that derivatives of indole-2-carboxylic acid, including the compound , exhibit inhibitory effects on HIV-1 integrase. The mechanism involves the chelation of magnesium ions within the active site of integrase by the indole core and the carboxyl group at position C2. This interaction is crucial for the inhibition of strand transfer, which is a vital step in the HIV replication cycle.

Key Findings:

  • Inhibition of HIV-1 Integrase : Compound derivatives showed IC50 values ranging from 0.13 μM to 6.85 μM against integrase, indicating potent antiviral properties .
  • Binding Interactions : Structural optimizations revealed that introducing branches at specific positions (C3) enhances binding interactions with hydrophobic cavities near the active site of integrase .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

Modification PositionModification TypeEffect on Activity
C2Carboxyl GroupEssential for binding
C3Long Branch AdditionIncreased activity
C6Halogenated AnilinesEnhanced inhibition

These modifications allow for better interaction with integrase and potentially increase the compound's therapeutic efficacy.

Case Studies

Several studies have investigated the biological activities associated with this compound and its derivatives:

  • Antiviral Activity : A study demonstrated that derivatives with long-chain substitutions at C3 exhibited enhanced antiviral activity against HIV, with a focus on their ability to inhibit integrase effectively .
  • Structural Optimization : Research indicated that introducing halogenated groups at the C6 position significantly improved integrase inhibition through π-π stacking interactions with viral DNA .

Comparison with Similar Compounds

Base Intermediate: (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

  • Molecular Formula: C₉H₁₅NO₂ (MW: 169.22 g/mol) .
  • Role : Serves as the core structure for ACE inhibitor intermediates. Lacks the cinnamoyl group, making it less sterically hindered.
  • Synthesis : Produced via hydrogenation of indoline-2-carboxylic acid derivatives, followed by chiral resolution .
  • Key Difference : The absence of the cinnamoyl group limits its direct bioactivity but enhances versatility as a synthetic precursor .

Perindopril Intermediate: (2S,3aS,7aS)-1-(S)-Alanyl-octahydro-1H-indole-2-carboxylic Acid

  • Molecular Formula : C₁₂H₂₁N₂O₃ (MW: 241.31 g/mol) .
  • Substituent : An (S)-alanyl group replaces the cinnamoyl moiety.
  • Bioactivity : This intermediate is critical in perindopril synthesis, where the alanyl group facilitates ACE binding via hydrogen bonding .
  • Synthesis : Achieved by coupling the base octahydroindole compound with N-protected alanine derivatives .

Trandolapril: (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-octahydro-1H-indole-2-carboxylic Acid

  • Molecular Formula : C₂₄H₃₄N₂O₅ (MW: 430.54 g/mol) .
  • Substituent: A bulky ethoxycarbonyl-phenylpropyl-amino-propanoyl group enhances lipophilicity and sustained ACE inhibition.
  • Bioactivity : Trandolapril is a prodrug hydrolyzed to its active form, trandolaprilat, which has a prolonged half-life due to its hydrophobic substituents .

Compound from : (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]propanoyl]-octahydro-1H-indole-2-carboxylic Acid

  • Molecular Formula : C₁₇H₂₈N₂O₅ (MW: 340.42 g/mol) .
  • Application : Likely explored as an ACE inhibitor variant, though specific data are unavailable .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Application
Compound A C₁₈H₂₁NO₃ (2E)-3-Phenylprop-2-enoyl 299.37 Intermediate/Research chemical
Base Octahydroindole Acid C₉H₁₅NO₂ None 169.22 Precursor for ACE inhibitors
Perindopril Intermediate C₁₂H₂₁N₂O₃ (S)-Alanyl 241.31 Perindopril synthesis
Trandolapril C₂₄H₃₄N₂O₅ Ethoxycarbonyl-phenylpropyl-propanoyl 430.54 ACE inhibitor
Compound C₁₇H₂₈N₂O₅ Carboxybutylamino-propanoyl 340.42 Hypothetical ACE inhibitor

Key Observations:

Bulky Groups (Trandolapril): Larger substituents increase molecular weight and lipophilicity, prolonging drug action but reducing solubility .

Stereochemical Sensitivity :

  • The 2S,3aS,7aS configuration in Compound A and its analogs is critical for maintaining the bioactive conformation. Enantiomeric impurities (e.g., 2R isomers) show reduced efficacy .

Synthetic Challenges :

  • Compound A requires precise acylation conditions to retain stereochemistry, whereas perindopril intermediates involve peptide coupling strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.